REACTION_CXSMILES
|
CN(C)C1CC2C(=CC=C(NC(=O)C)C=2)C1.[CH3:17][N:18]([CH3:35])[CH:19]1[CH2:27][C:26]2[C:21](=[CH:22][C:23]([N+:32]([O-:34])=[O:33])=[C:24]([NH:28]C(=O)C)[CH:25]=2)[CH2:20]1.CN(C)C1CC2C(=CC=C(NC(=O)C)C=2[N+]([O-])=O)C1.C(N)(=O)C>C(O)(C(F)(F)F)=O.CCO.[CH]Cl>[CH3:17][N:18]([CH3:35])[CH:19]1[CH2:27][C:26]2[C:21](=[CH:22][C:23]([N+:32]([O-:34])=[O:33])=[C:24]([NH2:28])[CH:25]=2)[CH2:20]1 |^3:68|
|
Name
|
ice water
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-[2-(dimethylamino)-6-nitro-2,3-dihydro-1H-inden-5-yl]acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1CC2=CC(=C(C=C2C1)NC(C)=O)[N+](=O)[O-])C
|
Name
|
N-[2-(dimethylamino)-4-nitro-2,3-dihydro-1H-inden-5-yl]acetamide
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
CN(C1CC2=CC=C(C(=C2C1)[N+](=O)[O-])NC(C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred at 20° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with DCM (4×150 mL)
|
Type
|
CUSTOM
|
Details
|
the combined organic fraction dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
FILTRATION
|
Details
|
The residue was filtered through a short column of silica
|
Type
|
WASH
|
Details
|
eluting with a gradient (0-15%) of MeOH/DCM
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the EtOH evaporated
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with water (200 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water (40 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from EtOAc/pet. ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CC2=CC(=C(C=C2C1)N)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.12 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |